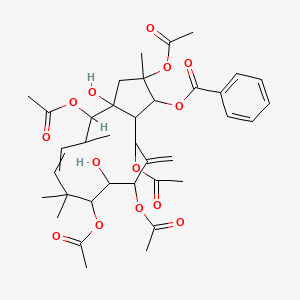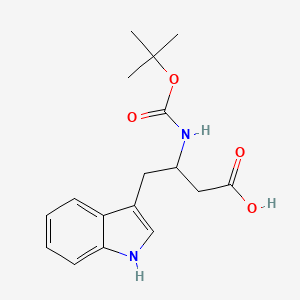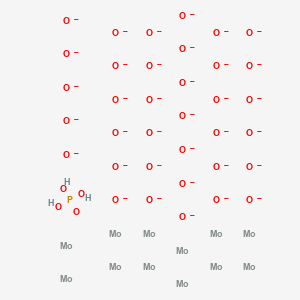![molecular formula C21H18ClFN6O2 B13385270 (S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone](/img/structure/B13385270.png)
(S)-1-[1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(1-methyl-5-pyrazolyl)amino]-4-pyrimidyl]-2(1H)-pyridone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ravoxertinib, also known as GDC-0994, is a small molecule inhibitor that selectively targets extracellular signal-regulated kinase 1 and 2 (ERK1/2). These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. Ravoxertinib has shown promise in preclinical and clinical studies for its potential to treat various cancers by inhibiting the MAPK/ERK pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ravoxertinib involves multiple steps, starting from commercially available starting materialsThe final product is obtained through a series of coupling reactions, purifications, and crystallizations .
Industrial Production Methods
Industrial production of Ravoxertinib typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and solvents. This often includes the use of continuous flow reactors and other advanced manufacturing technologies to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ravoxertinib undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
Ravoxertinib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MAPK/ERK signaling pathway and its role in various cellular processes.
Biology: Employed in research to understand the molecular mechanisms underlying cell proliferation, differentiation, and survival.
Industry: Utilized in the development of new therapeutic agents targeting the MAPK/ERK pathway.
Mechanism of Action
Ravoxertinib exerts its effects by selectively inhibiting ERK1/2, which are key components of the MAPK signaling pathway. This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation and survival. By inhibiting ERK1/2, Ravoxertinib disrupts the signaling cascade, thereby reducing tumor cell growth and inducing apoptosis. The molecular targets of Ravoxertinib include mitogen-activated protein kinase 1 (MAPK1) and mitogen-activated protein kinase 3 (MAPK3) .
Comparison with Similar Compounds
Similar Compounds
Vemurafenib: A BRAF inhibitor used to treat BRAF-mutant melanoma.
Cobimetinib: A MEK inhibitor used in combination with vemurafenib for the treatment of BRAF-mutant melanoma.
Trametinib: Another MEK inhibitor used to treat BRAF-mutant melanoma.
Uniqueness of Ravoxertinib
Ravoxertinib is unique in its high selectivity for ERK1/2, which allows for more targeted inhibition of the MAPK/ERK pathway compared to other inhibitors that target upstream components like BRAF or MEK. This selectivity reduces the potential for off-target effects and enhances its therapeutic efficacy .
Properties
Molecular Formula |
C21H18ClFN6O2 |
|---|---|
Molecular Weight |
440.9 g/mol |
IUPAC Name |
1-[1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl]-4-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]pyridin-2-one |
InChI |
InChI=1S/C21H18ClFN6O2/c1-28-19(5-8-25-28)27-21-24-7-4-17(26-21)13-6-9-29(20(31)11-13)18(12-30)14-2-3-15(22)16(23)10-14/h2-11,18,30H,12H2,1H3,(H,24,26,27) |
InChI Key |
RZUOCXOYPYGSKL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)NC2=NC=CC(=N2)C3=CC(=O)N(C=C3)C(CO)C4=CC(=C(C=C4)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Hydroxy-13-methyl-17-prop-2-enyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13385190.png)
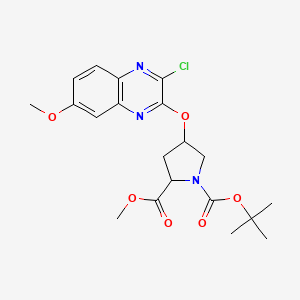
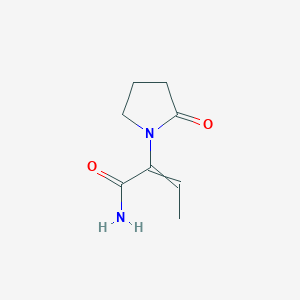
![3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]-N-[5-[3-[4-[1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoylamino]pentyl]prop-2-enamide](/img/structure/B13385199.png)
![Propan-2-yl 7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]hept-5-enoate](/img/structure/B13385202.png)
![3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]pentanoic acid](/img/structure/B13385203.png)
![2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-YL)sulfanyl]benzamide](/img/structure/B13385204.png)

![N-[1-(5-chloro-2-hydroxyphenyl)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13385207.png)

![Benzene, 1-ethenyl-3(or 4)-[2-(trimethoxysilyl)ethyl]-](/img/structure/B13385220.png)
